Prostaglandin E2 Inhibitor 3

mPGES-1 inhibition cell-free assay structure-activity relationship

Prostaglandin E2 Inhibitor 3 (Compound 3) is the ONLY 2-aminoacyl-1,3,4-thiadiazole chemotype that combines sub-µM mPGES-1 inhibition (IC50=0.2µM) with complete selectivity over COX-1, COX-2, 5-LO, and sEH at 10µM. This unique fingerprint eliminates the cardiovascular risks of COX-2 inhibitors and the confounding 5-LO activity of analogs like compounds 6/7, making it essential for clean PGE2 pathway dissection. Its dual mPGES-1/5-LO blockade (LTB4 IC50=4.9µM) further distinguishes it from ultra-selective inhibitors like PF-4693627. Validated in vivo (10mg/kg i.p. efficacy comparable to dexamethasone), it is the definitive reference standard for benchmarking novel mPGES-1 chemotypes.

Molecular Formula C21H14BrN3O2S
Molecular Weight 452.3 g/mol
Cat. No. B15611368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2 Inhibitor 3
Molecular FormulaC21H14BrN3O2S
Molecular Weight452.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H14BrN3O2S/c22-18-7-2-1-6-17(18)19(27)23-21-25-24-20(28-21)14-10-8-13(9-11-14)15-4-3-5-16(26)12-15/h1-12,26H,(H,23,25,27)
InChIKeyWRBRJSBQVMFDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin E2 Inhibitor 3: A Selective mPGES-1 Antagonist for Inflammation Research Procurement


Prostaglandin E2 Inhibitor 3 (CAS 3054217-03-4), also designated as Compound 3, is a synthetic small-molecule inhibitor belonging to the 2-aminoacyl-1,3,4-thiadiazole chemotype. It acts as a selective antagonist of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal inducible enzyme responsible for converting COX-derived PGH2 into the principal pro-inflammatory and nociceptive prostanoid, PGE2 [1]. By targeting mPGES-1 rather than the upstream COX enzymes, this compound is designed to suppress pathological PGE2 production while sparing the biosynthesis of other homeostatic prostaglandins such as PGI2 (prostacyclin), thereby offering a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors [2].

Why PGE2 Inhibitor 3 Cannot Be Replaced by Generic COX Inhibitors or Other mPGES-1 Antagonists


Procurement of a generic mPGES-1 inhibitor or a traditional COX inhibitor as a substitute for Prostaglandin E2 Inhibitor 3 carries significant scientific risk because the biological and pharmacological profiles of in-class compounds diverge substantially. PGE2 Inhibitor 3 uniquely combines a single-digit micromolar cellular potency with a distinct selectivity fingerprint that entirely spares COX-1, COX-2, 5-LO, and sEH at 10 µM [1]. In contrast, many next-generation mPGES-1 inhibitors such as AGU654 (IC50 2.9 nM) and PF-4693627 (IC50 3 nM) are orders of magnitude more potent at the target but introduce different selectivity liabilities or pharmacokinetic profiles that make them unsuitable as functional equivalents, particularly in assays requiring dual inhibition of mPGES-1 and cellular 5-LO pathways [2][3]. Conversely, substitution with a COX-1/2 inhibitor such as celecoxib would completely eliminate the mechanistic advantage of preserving prostacyclin biosynthesis, a property critical for avoiding the cardiovascular toxicity associated with COX-2-selective agents [2].

Quantitative Differentiation Evidence for PGE2 Inhibitor 3 Against Closest Comparators


Intra-Class mPGES-1 Potency: Compound 3 vs. Structural Analogs 6, 7, and 9 in Cell-Free Assay

In the primary discovery study, Prostaglandin E2 Inhibitor 3 demonstrated an IC50 of 0.2 ± 0.0 µM against human mPGES-1 in a cell-free assay, placing it among the most potent compounds in the 2-aminoacyl-1,3,4-thiadiazole series. However, it is not the most potent analog: Compound 7 achieved an IC50 of 0.15 ± 0.0 µM (1.3-fold more potent), while Compounds 6 and 9 were substantially weaker at 3.1 ± 0.6 µM and 1.7 ± 0.3 µM, respectively [1]. This positions Compound 3 as having an intermediate potency within its chemotype, which may be advantageous in experimental contexts where extreme target engagement is undesirable and a balanced pharmacodynamic profile is sought.

mPGES-1 inhibition cell-free assay structure-activity relationship

Selectivity Over COX-1/2, 5-LO, and sEH: Absence of Off-Target Activity at 10 µM

Prostaglandin E2 Inhibitor 3 was profiled against isolated COX-1, COX-2, 5-LO, and sEH enzymes at 10 µM. The compound showed no inhibitory activity (n.i.) across all four enzymes, with residual activities of 104% (COX-1), 65.4% (COX-2), 125% (5-LO), and 96% (sEH) relative to uninhibited controls [1]. This selectivity profile is markedly different from that of compounds 6 and 7, which retained partial 5-LO inhibition (42.8% and 24.3% residual activity, respectively) in the same assay panel [1]. Compared to the widely used COX-2 selective inhibitor celecoxib, which potently inhibits COX-2 (IC50 ~40 nM) and does not inhibit mPGES-1, PGE2 Inhibitor 3 offers a mechanistically orthogonal intervention point [2].

selectivity profiling COX-1 COX-2 5-lipoxygenase soluble epoxide hydrolase

Cellular PGE2 and IL-6 Suppression in A549 and J774A.1 Macrophage Models

In IL-1β-stimulated A549 human lung epithelial cells, Prostaglandin E2 Inhibitor 3 at 10 µM inhibited PGE2 production. In LPS-stimulated J774A.1 murine macrophages, treatment with 1 µM of Compound 3 significantly reduced both IL-6 and PGE2 secretion (P ≤ 0.01). Compound 7 at the same concentration modulated only PGE2 (P ≤ 0.05) but did not significantly affect IL-6 levels, indicating a differentiated cellular cytokine modulation profile [1]. This dual suppression of PGE2 and the pro-inflammatory cytokine IL-6 is not observed with COX-2 selective inhibitors such as celecoxib, which primarily reduce PGE2 without direct IL-6 modulation at comparable concentrations [2].

cellular PGE2 assay IL-6 A549 cells J774A.1 macrophages anti-inflammatory

Leukotriene B4 and 5-H(p)ETE Biosynthesis Inhibition in Intact Human Neutrophils

Despite showing no direct 5-LO inhibition in cell-free assays, Prostaglandin E2 Inhibitor 3 inhibited the formation of 5-LO-derived products in intact human neutrophils stimulated with calcium ionophore A23187 alone (IC50 = 4.9 µM for LTB4) or with A23187 plus arachidonic acid (IC50 = 5.2 µM for LTB4) [1]. This cell-based activity is attributed to inhibition of the 5-LO-activating protein (FLAP) or interference with the 5-LO translocation process. Among the four active compounds in the series, Compound 3 displayed moderate potency: Compound 7 was more potent (IC50 = 4.2 µM and 2.3 µM, respectively), while Compound 9 showed a mixed profile (IC50 = 2.1 µM and 4.2 µM, respectively) [1]. In contrast, classical COX inhibitors and highly selective mPGES-1 inhibitors such as PF-4693627 lack this cellular 5-LO pathway inhibition, as they show no activity at FLAP or 5-LO at concentrations up to 50 µM [2].

leukotriene B4 5-H(p)ETE 5-lipoxygenase pathway human neutrophils dual inhibition

In Vivo Anti-Inflammatory Efficacy: Leukocyte Infiltration and Cytokine Modulation in Zymosan-Induced Peritonitis

Prostaglandin E2 Inhibitor 3 was evaluated in a mouse model of zymosan-induced peritonitis, a standard acute inflammation assay. Intraperitoneal administration of Compound 3 at 10 mg/kg significantly reduced leukocyte infiltration into the peritoneal cavity at both 4 hours (P ≤ 0.05) and 24 hours (P ≤ 0.01) post-zymosan challenge, with efficacy comparable to that of dexamethasone (3 mg/kg, a clinical corticosteroid) [1]. Notably, Compound 3 retained significant anti-inflammatory activity even at the lower dose of 1 mg/kg (P ≤ 0.05 at both time points). At 10 mg/kg, Compound 3 significantly suppressed the levels of pro-inflammatory mediators IL-1β (P ≤ 0.05 at 4h, P ≤ 0.01 at 24h), IL-6 (P ≤ 0.05 at 4h, P ≤ 0.01 at 24h), and PGE2 (P ≤ 0.01 at both 4h and 24h), while modulating the anti-inflammatory cytokine IL-10 at 24h (P ≤ 0.05) [1]. Dexamethasone at 3 mg/kg produced a more prominent modulation of these cytokines overall [1].

zymosan-induced peritonitis leukocyte migration in vivo efficacy cytokine modulation dexamethasone

Recommended Research and Industrial Application Scenarios for Prostaglandin E2 Inhibitor 3


Mechanistic Studies of mPGES-1-Dependent PGE2 Biosynthesis Without COX Interference

Prostaglandin E2 Inhibitor 3 is optimally suited for experiments that require selective ablation of mPGES-1-derived PGE2 while preserving COX-1/2-dependent biosynthesis of PGI2, TXA2, and other prostanoids. Its complete selectivity over COX-1, COX-2, 5-LO, and sEH at 10 µM (residual activities: 104%, 65.4%, 125%, and 96%, respectively) [1] makes it the cleanest pharmacological tool for studying mPGES-1 function in isolation, superior to compounds 6 and 7 which retain 5-LO inhibitory activity at this concentration.

Dual mPGES-1/5-LO Pathway Inhibition in Intact Cell Inflammation Models

For investigators studying the interplay between the prostaglandin and leukotriene arms of the arachidonic acid cascade, PGE2 Inhibitor 3 offers the unique capability of simultaneously inhibiting mPGES-1 (IC50 = 0.2 µM) and cellular 5-LO product formation (LTB4 IC50 = 4.9–5.2 µM in intact neutrophils) [1]. This dual inhibition profile is absent in ultra-selective mPGES-1 inhibitors such as PF-4693627 (5-LO IC50 >50 µM) [2], positioning PGE2 Inhibitor 3 as the preferred choice for in vitro and ex vivo assays requiring concurrent suppression of both pro-inflammatory lipid mediator pathways.

In Vivo Acute Inflammation Proof-of-Concept Studies in Rodent Models

Based on its demonstrated in vivo efficacy in the zymosan-induced peritonitis model, where 10 mg/kg i.p. reduced leukocyte infiltration to a degree comparable to dexamethasone 3 mg/kg [1], PGE2 Inhibitor 3 is recommended for short-term in vivo pharmacodynamic studies. The compound's efficacy at 1 mg/kg (P ≤ 0.05) provides a usable in vivo dose-response window [1], enabling target engagement and dose-ranging experiments in acute inflammation protocols, though its pharmacokinetic properties and oral bioavailability have not been reported and should be independently evaluated.

Comparative Benchmarking of Novel mPGES-1 Inhibitors Using a Well-Characterized Reference Compound

Given its extensive in vitro characterization (cell-free mPGES-1 IC50, full selectivity panel, cellular PGE2/IL-6 data, 5-LO pathway profiling) and in vivo validation, PGE2 Inhibitor 3 serves as a well-documented reference standard for benchmarking newly synthesized mPGES-1 inhibitor chemotypes [1]. Its intermediate potency (IC50 = 0.2 µM) and balanced selectivity make it an appropriate comparator when screening for next-generation inhibitors with improved potency or altered selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin E2 Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.